molecular formula C8H7ClO B074664 2-Chloro-6-methylbenzaldehyde CAS No. 1194-64-5

2-Chloro-6-methylbenzaldehyde

Cat. No. B074664
CAS RN: 1194-64-5
M. Wt: 154.59 g/mol
InChI Key: CCYFXIJPJFSTSU-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClO . It has a molecular weight of 154.59 g/mol . The compound is used for research and development purposes .


Synthesis Analysis

One approach to synthesize 2-Chloro-6-methylbenzaldehyde involves the conversion of 2-chloro-6-fluorobenzaldehyde to its n-butylimine, followed by treatment with 2 equivalents of methylmagnesium chloride in THF. After hydrolysis, 2-chloro-6-methylbenzaldehyde is obtained. Subsequent oxidation of this compound yields the title compound in an overall yield of 85% .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylbenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl group . The InChI string representation of the molecule is InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 .


Chemical Reactions Analysis

The key synthetic step in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) involves a Wittig reaction using various heterocyclic aldehydes .


Physical And Chemical Properties Analysis

2-Chloro-6-methylbenzaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.0±3.0 kJ/mol and a flash point of 105.2±12.9 °C . The index of refraction is 1.575 . The compound has a polar surface area of 17 Ų .

Scientific Research Applications

Organic Synthesis

2-Chloro-6-methylbenzaldehyde is widely used in organic synthesis as an intermediate for the preparation of various aromatic compounds. Its reactivity with different nucleophiles allows for the synthesis of alcohols, acids, and other derivatives, which are crucial in developing pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of more complex molecules. It is particularly useful in the construction of compounds with potential therapeutic effects, such as anti-inflammatory agents and inhibitors for certain types of enzymes .

Material Science

The chemical properties of 2-Chloro-6-methylbenzaldehyde make it suitable for creating novel materials. Researchers can modify its structure to develop new polymers or coatings with specific characteristics like increased durability or resistance to environmental factors .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatography and spectroscopy. Its distinct chemical signature helps in the identification and quantification of substances within complex mixtures .

Agrochemical Development

2-Chloro-6-methylbenzaldehyde is utilized in the development of new agrochemicals. Its derivatives can act as precursors for the synthesis of pesticides and herbicides, contributing to more efficient and targeted crop protection strategies .

Catalysis

In the field of catalysis, 2-Chloro-6-methylbenzaldehyde can be employed to synthesize ligands for transition metal catalysts. These catalysts are essential for facilitating various chemical reactions, including those used in industrial processes .

Flavor and Fragrance Industry

The compound’s aldehyde group is reactive and can be used to create new fragrances and flavors. By undergoing different chemical reactions, it can lead to the formation of compounds with unique sensory properties .

Environmental Science

Researchers can use 2-Chloro-6-methylbenzaldehyde to study degradation processes and environmental behavior of similar organic compounds. This knowledge is crucial for assessing the environmental impact and designing more eco-friendly chemicals .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYFXIJPJFSTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499407
Record name 2-Chloro-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylbenzaldehyde

CAS RN

1194-64-5
Record name 2-Chloro-6-methylbenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-6-methylbenzonitrile (1 g, 6.6 mmol) in THF (15 mL) under argon at 0° C. a solution of DIBAL (1 M in THF, 7 mL, 7 mmol) was added dropwise over 5 minutes. After 3 hr at 0° C., the reaction mixture was brought to room temperature and further stirred overnight. The reaction mixture was quenched with 5% sulfuric acid at 0° C., extracted with ether, washed with brine and dried (MgSO4). Concentration provided 2-chloro-6-methylbenzaldehyde (0.92 g) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes available for producing 2-Chloro-6-methylbenzoic acid, and what are their advantages?

A1: Two efficient methods for synthesizing 2-Chloro-6-methylbenzoic acid are detailed in the literature [].

    Q2: What safety concerns were addressed during the development of a large-scale manufacturing process for R411, which utilizes 2-chloro-6-methylbenzaldehyde as a starting material?

    A2: The synthesis of R411, a potential asthma treatment, involves oxidizing 2-chloro-6-methylbenzaldehyde to 2-chloro-6-methylbenzoic acid []. While using sodium chlorite was effective for this oxidation, the process initially relied on hydrogen peroxide to eliminate hypochlorite, a hazardous byproduct. To enhance safety, researchers developed an alternative approach employing dimethyl sulfoxide (DMSO) as a scavenger. This substitution maintained the process's efficiency and economic viability while mitigating the risks associated with using hydrogen peroxide on a large scale [].

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